molecular formula C12H21NO3Si B1631453 4-Triethoxysilylaniline CAS No. 7003-80-7

4-Triethoxysilylaniline

Cat. No. B1631453
CAS RN: 7003-80-7
M. Wt: 255.38 g/mol
InChI Key: TVTRDGVFIXILMY-UHFFFAOYSA-N
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Description

4-Triethoxysilylaniline is a chemical compound that is soluble in water. It has been shown to have optical properties, including linear response, and a high molecular weight . The linear response of the optical properties of this compound can be used to determine its concentration .


Synthesis Analysis

The synthesis of this compound involves the reaction of Triethoxysilane and 4-Iodoaniline . A detailed synthesis process can be found in the reference .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO3Si . Its molecular weight is 255.39 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 130 °C and a density of 1.502 g/mL at 25 °C (lit.) . Its flash point is 110 °C and pKa is 4.03±0.10 (Predicted) .

Scientific Research Applications

Synthetic Polynucleotides and Amino Acid Code

4-Triethoxysilylaniline may have implications in the study of synthetic polynucleotides and their role in amino acid coding. This area of research is fundamental in understanding genetic expression and protein synthesis. A study by Lengyel, Speyer, and Ochoa (1961) explores the solubility of certain compounds in trichloroacetic acid, which might relate to the use of this compound in similar contexts (Lengyel, Speyer, & Ochoa, 1961).

Plant Growth and Regulation

Research by Grossmann (1990) indicates the utility of certain plant growth retardants in physiological research. Compounds like this compound may be relevant in studying the inhibition of cytochrome P-450 dependent monooxygenases, which plays a significant role in the regulation of terpenoid metabolism, affecting plant growth and development (Grossmann, 1990).

Hydroxylation Studies

A study by Guroff and Daly (1967) focuses on the hydroxylation of phenylalanines. This research can be connected to the use of this compound in studies involving the hydroxylation process and its effects on different compounds, enhancing our understanding of biochemical reactions (Guroff & Daly, 1967).

Synthesis of Astatinated Compounds

Watanabe et al. (2018) discuss the synthesis of astatinated compounds, where a deprotected organosilyl compound like 4-triethylsilyl-l-phenylalanine is used. This research is crucial in the field of targeted alpha therapy (TAT) for various cancers, showcasing the potential of this compound in medical research and cancer treatment (Watanabe et al., 2018).

Metabolism Studies

The metabolism of compounds like N,N-dimethylaniline has been studied by Gorrod and Gooderham (2010), which could be relevant to the metabolic pathways of this compound. Understanding its metabolic processing could lead to insights into its safe handling and potential biomedical applications (Gorrod & Gooderham, 2010).

HPPD Inhibitors in Medical Research

The study of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, as discussed by Santucci et al. (2017), could involve compounds like this compound. These inhibitors have significant implications in medical research, particularly in the treatment of diseases related to tyrosine metabolism (Santucci et al., 2017).

Chemoselective Modification of Proteins

Kiick et al. (2001) demonstrate the use of non-natural amino acids in the chemoselective modification of proteins, a process where this compound might find application. This area of research has significant potential in protein engineering and functional studies (Kiick, Saxon, Tirrell, & Bertozzi, 2001).

Amino Acids in Crop Antioxidant Metabolism

Teixeira et al. (2017) explore the effect of amino acids on the antioxidant metabolism of crops, which can be related to the application of this compound in agricultural sciences. This research is pivotal in understanding how amino acids influence plant growth and resistance (Teixeira et al., 2017).

Mechanism of Action

4-Triethoxysilylaniline has been used in the modification of mesoporous silica nanoparticles to enhance seawater desalination properties of thin-film nanocomposite reverse osmosis membranes .

Safety and Hazards

The safety data sheet for 4-Triethoxysilylaniline indicates that it has some hazards. It is classified as having acute toxicity, oral (Category 4), H302 .

Future Directions

4-Triethoxysilylaniline has been used to modify mesoporous silica nanoparticles, which were then used to fabricate thin-film nanocomposite (TFN) reverse osmosis (RO) membranes for seawater desalination . This suggests potential future applications in water treatment technologies.

properties

IUPAC Name

4-triethoxysilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTRDGVFIXILMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431233
Record name 4-triethoxysilylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7003-80-7
Record name 4-(Triethoxysilyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7003-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-triethoxysilylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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